molecular formula C7H7F2N B1330328 3,4-Difluorobenzylamine CAS No. 72235-53-1

3,4-Difluorobenzylamine

Cat. No.: B1330328
CAS No.: 72235-53-1
M. Wt: 143.13 g/mol
InChI Key: PHLZUDXEBCQHKM-UHFFFAOYSA-N
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Description

3,4-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is a derivative of benzylamine where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzylamine can be synthesized through several methods. One common method involves the reduction of 3,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney Nickel. The reaction is typically carried out in the presence of a solvent like isopropanol and under controlled temperature conditions (60-80°C) .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of nitrile oxidoreductase enzymes to reduce 3,4-difluorobenzonitrile. This method is advantageous due to its high conversion rate and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluorobenzylamine is utilized in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(3,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZUDXEBCQHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222548
Record name 3,4-Difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222548
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72235-53-1
Record name 3,4-Difluorobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72235-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzylamine
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Record name 3,4-Difluorobenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorobenzylamine
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Synthesis routes and methods

Procedure details

To THF (18 ml) was added cerium(III) chloride (2.84 g, 11.50 mmol) and the solution was purged, backfilled with nitrogen and warmed to 45° C. for 3 h. The reaction was cooled to rt and 3,4-difluorobenzonitrile (0.8 g, 5.75 mmol) was added. The solution was cooled further to −25° C. and methyl lithium/lithium bromide (1.5 M in diethyl ether, 9.59 ml, 14.38 mmol) was added slowly. The reaction was stirred at this temperature for 1 h and ammonium hydroxide solution (28% in water, 4.00 ml, 28.8 mmol) was added and the mixture was allowed to sit overnight at rt. The cerium salts were filtered off and washed with THF. The obtained THF solution was dried with MgSO4, filtered and concentrated. The product was diluted with ethyl ether and THF and HCl (4M in dioxane, 1.438 mL, 5.75 mmol) were added. The residue was concentrated, diluted with hexane and filtered affording the title compound.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
9.59 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.438 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.84 g
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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